REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[C:8]([NH2:13])=[N:9][NH:10][C:11]=1[NH2:12].[Br:14][CH:15]([CH:18]=O)[CH:16]=O>C(O)C.C(O)(=O)C>[Br:14][C:15]1[CH:16]=[N:12][C:11]2[N:10]([N:9]=[C:8]([NH2:13])[C:7]=2[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH:18]=1
|
Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=1C(=NNC1N)N
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
BrC(C=O)C=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting solid was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc containing 2% NH3(aq) solution
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=2N(C1)N=C(C2C2=NC=CC=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.82 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |